molecular formula C13H17NO2 B2430581 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one CAS No. 1258655-46-7

3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B2430581
CAS No.: 1258655-46-7
M. Wt: 219.284
InChI Key: CMFUTEXWESZWJA-UHFFFAOYSA-N
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Description

3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is characterized by the presence of a phenoxy group attached to a propanone backbone, which is further linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 3-phenoxypropanoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one is unique due to the combination of its phenoxy group and pyrrolidine ring, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, neuroactive, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H17NO2C_{13}H_{17}NO_2, with a molar mass of approximately 219.29 g/mol. The compound features a phenoxy group and a pyrrolidine ring, which are believed to contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the precise pathways involved.

Neuroactive Properties

This compound has also been investigated for its neuroactive properties. Preliminary findings suggest that it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and anxiety disorders.

Case Study: Neurotransmitter Interaction
A study evaluating the binding affinity of this compound to various neurotransmitter receptors found that it exhibited notable affinity for serotonin receptors. This interaction could potentially lead to antidepressant effects similar to those observed with established SSRIs (Selective Serotonin Reuptake Inhibitors).

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of pyrrolidine with appropriate phenoxyacetic acid derivatives under controlled conditions.

Synthesis Step Reagents Conditions
Step 1Pyrrolidine + Phenoxyacetic acidReflux in solvent
Step 2Acylation agent (e.g., acetic anhydride)Stirring at room temperature

This method allows for the introduction of the pyrrolidine moiety while preserving the integrity of the phenoxy group.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds, each exhibiting unique biological activities:

Compound Name Structure Notable Properties
3-(Piperazin-1-yloxy)-propanol derivativesContains piperazine ringAntibacterial activity
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-oneContains piperazine and pyridine ringsAntidepressant effects

The unique combination of the phenoxy group and pyrrolidine ring in this compound may confer distinct chemical and biological properties compared to these similar compounds.

Properties

IUPAC Name

3-phenoxy-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(14-9-4-5-10-14)8-11-16-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFUTEXWESZWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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